Cas no 86-26-0 (2-Methoxybiphenyl)

2-Methoxybiphenyl structure
2-Methoxybiphenyl structure
Produktname:2-Methoxybiphenyl
CAS-Nr.:86-26-0
MF:C13H12O
MW:184.233783721924
MDL:MFCD00008367
CID:81729
PubChem ID:87558324

2-Methoxybiphenyl Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Methoxybiphenyl
    • 2-Phenylanisole
    • biphenyl-2-yl methyl ether
    • o-Methoxybiphenyl
    • o-Methoxydiphenyl
    • 1,1'-BIPHENYL,2-METHOXY-
    • o-phenyl-anisol
    • 2-methoxy-1'-biphenyl
    • 2-methoxy-1,1'-biphenyl
    • methyl diphenyl ether
    • o-phenyl anisole
    • 2-methoxy biphenyl
    • o-Phenylanisole
    • 1,1'-Biphenyl, 2-methoxy-
    • Anisole, o-phenyl-
    • 2-Methoxy-biphenylate
    • 1-methoxy-2-phenylbenzene
    • 1,1'-Biphenyl, methoxy-
    • NLWCWEGVNJVLAX-UHFFFAOYSA-N
    • 2-Phenyl-anisol
    • methoxybiphenyl
    • 2-phenylanisol
    • 2-methoxy-biphenyl
    • methoxy-1,1'-biphenyl
    • 2-Methoxy-1,1′-biphenyl (ACI)
    • Anisole, o-phenyl- (6CI, 7CI, 8CI)
    • 2-Hydroxybiphenyl methyl ether
    • NSC 2148
    • o-Phenylanisol
    • MDL: MFCD00008367
    • Inchi: 1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
    • InChI-Schlüssel: NLWCWEGVNJVLAX-UHFFFAOYSA-N
    • Lächelt: O(C)C1C(C2C=CC=CC=2)=CC=CC=1
    • BRN: 2045749

Berechnete Eigenschaften

  • Genaue Masse: 184.08900
  • Monoisotopenmasse: 184.089
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 161
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topologische Polaroberfläche: 9.2
  • Tautomerzahl: nichts
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Unsicher.
  • Dichte: 1.023 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 30-33 °C(lit.)
  • Siedepunkt: 274°C(lit.)
  • Flammpunkt: >230 °F
  • Brechungsindex: n20/D 1.61(lit.)
  • Wasserteilungskoeffizient: Soluble in toluene. Insoluble in water.
  • PSA: 9.23000
  • LogP: 3.36220
  • Löslichkeit: Unsicher.

2-Methoxybiphenyl Sicherheitsinformationen

  • Prompt:Warnung
  • Gefahrenhinweis: H303-H316
  • Warnhinweis: P312-P332+P313
  • WGK Deutschland:2
  • Sicherheitshinweise: S24/25
  • RTECS:BZ8835000
  • Identifizierung gefährlicher Stoffe: Xn
  • TSCA:Yes
  • Risikophrasen:R33

2-Methoxybiphenyl Zolldaten

  • HS-CODE:2909309090
  • Zolldaten:

    China Zollkodex:

    2909309090

    Übersicht:

    2909309090 Andere aromatische Ether und ihre halogenierten Derivate\Sulfonierung\Nitratederivate (einschließlich nitrosativer Derivate).Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2909309090 andere aromatische Ether und ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%

2-Methoxybiphenyl Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1713-25G
2-Methoxybiphenyl
86-26-0 >98.0%(GC)
25g
¥315.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X36515-25g
2-Methoxybiphenyl
86-26-0
25g
¥376.0 2021-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M1713-25g
2-Methoxybiphenyl
86-26-0 98.0%(GC)
25g
¥450.0 2022-06-10
abcr
AB177378-25g
2-Methoxybiphenyl, 98%; .
86-26-0 98%
25g
€64.30 2025-02-18
Aaron
AR00GSFO-5g
2-Methoxybiphenyl
86-26-0 98%
5g
$11.00 2025-01-24
Aaron
AR00GSFO-100g
2-Methoxybiphenyl
86-26-0 98%
100g
$115.00 2025-01-24
1PlusChem
1P00GS7C-5g
2-Methoxybiphenyl
86-26-0 98%
5g
$16.00 2024-04-21
Ambeed
A270433-100g
2-Methoxybiphenyl
86-26-0 98%
100g
$202.0 2024-04-17
1PlusChem
1P00GS7C-100g
2-Methoxybiphenyl
86-26-0 98%
100g
$162.00 2024-04-21
Apollo Scientific
OR937140-100g
2-Methoxybiphenyl
86-26-0 98+%
100g
£160.00 2025-02-20

2-Methoxybiphenyl Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Choline chloride ;  5 h, 60 °C
Referenz
Ligand-Free Bioinspired Suzuki-Miyaura Coupling Reactions using Aryltrifluoroborates as Effective Partners in Deep Eutectic Solvents
Dilauro, Giuseppe ; et al, ChemSusChem, 2018, 11(19), 3495-3501

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  3.5 h, 80 °C
Referenz
Palladium Nanoparticle-Embedded Polymer Thin Film "Dip Catalyst" for Suzuki-Miyaura Reaction
Hariprasad, E.; et al, ACS Catalysis, 2012, 2(6), 1179-1186

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  1,4-Benzenedicarboxaldehyde, polymer with 4,4′,4′′,4′′′-methanetetrayltetrakis[b… Solvents: Methanol ,  Water ;  20 min, 70 °C
Referenz
Heterogeneous Catalysis by Covalent Organic Frameworks (COF): Pd(OAc)2@COF-300 in Cross-Coupling Reactions
Goncalves, Raoni S. B.; et al, ChemCatChem, 2016, 8(4), 743-750

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Hexaiodo[1-[2-[4-(isocyano-κC)-3,5-bis(1-methylethyl)phenyl]ethynyl]-3,5-bis[2-[… Solvents: Methanol ;  8 h, 70 °C
Referenz
A palladium-carbon-connected organometallic framework and its catalytic application
Dong, Ying; et al, Chemical Communications (Cambridge, 2019, 55(96), 14414-14417

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine ,  Palladium, [N,N′-bis[3-(triethoxysilyl)propyl][2,2′-bipyridine]-4,4′-dimethanami… (MCM-41-anchored) Solvents: Tetrahydrofuran ;  24 h, reflux
Referenz
Anchored palladium bipyridyl complex in nanosized MCM-41: A recyclable and efficient catalyst for the Kumada-Corriu reaction
Tsai, Fu-Yu; et al, Tetrahedron, 2007, 63(20), 4304-4309

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: 1,3-Dihydro-1,1-bis(1-methylethyl)-3,3-bis(trifluoromethyl)-2,1-benzoxasilole Solvents: Tetrahydrofuran ,  Butyl ether ;  -78 °C; -78 °C → rt; 1.5 h, rt
1.2 Catalysts: X-Phos ,  (SP-4-3)-[Dicyclohexyl[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Tetrahydrofuran ;  24 h, 70 °C
1.3 Reagents: Water
Referenz
Design, Synthesis, and Validation of an Effective, Reusable Silicon-Based Transfer Agent for Room-Temperature Pd-Catalyzed Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides with Readily Available Aryl Lithium Reagents
Martinez-Solorio, Dionicio; et al, Journal of the American Chemical Society, 2016, 138(6), 1836-1839

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 2842071-38-7 Solvents: Ethanol ,  Water ;  6 h, 80 °C
Referenz
Palladium complexes of PNNP type diiminodiphosphine ligands for the Suzuki C-C coupling reactions
Tezcan, Burcu; et al, Inorganica Chimica Acta, 2022, 543,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium acetate Catalysts: Palladium Solvents: Isopropanol ,  Toluene ;  90 °C
Referenz
Encapsulated palladium catalysts
Pears, David A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-5

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: (SP-4-1)-[2,6-Bis[(diphenylphosphino-κP)methyl]phenyl-κC](2,2,2-trifluoroacetato… Solvents: Toluene ;  18 h, 160 °C
Referenz
A catalytic and mechanistic investigation of a PCP pincer palladium complex in the Stille reaction
Olsson, Daniel; et al, Dalton Transactions, 2005, (11), 1924-1929

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium ,  2570110-06-2 Solvents: Methanol ,  Water ;  10 min, rt
1.2 rt; 10 min, 30 °C; 5 h, 30 °C
Referenz
Pyridine-based hypercrosslinked polymers as support materials for palladium photocatalysts and their application in Suzuki-Miyaura coupling reactions
Zhang, Yan; et al, New Journal of Chemistry, 2020, 44(35), 15202-15208

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Bis(acetylacetonato)nickel ,  Tris(2,4-di-tert-butylphenyl) phosphite Solvents: Tetrahydrofuran ;  rt → 150 °C; 10 min, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Transition metal catalyzed cross-coupling of aryl Grignard reagents with aryl fluorides via Pd- or Ni-activation of the C-F bond: an efficient synthesis of unsymmetrical biaryls - application of microwave technology in ligand and catalyst screening
Dankwardt, John W., Journal of Organometallic Chemistry, 2005, 690(4), 932-938

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Polyoxyethanyl α-tocopheryl sebacate ,  stereoisomer of [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2… Solvents: Water ;  6 h, 23 °C
Referenz
Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles
Lipshutz, Bruce H.; et al, Organic Letters, 2008, 10(7), 1333-1336

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  2 h, rt
Referenz
On the remarkably different role of salt in the cross-coupling of arylzincs from that seen with alkylzincs
McCann, Lucas C.; et al, Angewandte Chemie, 2014, 53(17), 4386-4389

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium (Al(OH)3-supported) Solvents: Dimethylformamide ,  Water ;  1.5 h, 40 °C
Referenz
An efficient Pd/Al(OH)3 nanoparticle catalyst for Suzuki coupling reactions of aryl halides
Li, Xing; et al, Synthesis, 2014, 46(12), 1593-1602

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Bis(benzonitrile)dichloropalladium ,  2925303-71-3 Solvents: Toluene ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  2 h, 80 °C
Referenz
Porous Supramolecular Assemblies for Efficient Suzuki Coupling of Aryl Chlorides
Chen, Fang; et al, Small, 2023, 19(36),

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Catalysts: [N-[(2-Pyridinyl-κN)carbonyl]-L-valinato(2-)-κN,κO]palladium Solvents: Methanol ;  10 h, rt
Referenz
Trifunctional N,N,O-Terdentate Amido/Pyridyl Carboxylate Ligated Pd(II) Complexes for Heck and Suzuki Reactions
Kantam, M. Lakshmi; et al, Journal of Organic Chemistry, 2009, 74(13), 4882-4885

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  8 h, rt
Referenz
On the remarkably different role of salt in the cross-coupling of arylzincs from that seen with alkylzincs
McCann, Lucas C.; et al, Angewandte Chemie, 2014, 53(17), 4386-4389

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… ;  10 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents
Pinxterhuis, Erik B.; et al, Nature Communications, 2016, 7,

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: 2134194-87-7 Solvents: Diethyl ether ,  tert-Amyl methyl ether ;  30 min, rt; 16 h, 50 °C
Referenz
Less hindered ligands give improved catalysts for the nickel catalysed Grignard cross-coupling of aromatic ethers
Harkness, Gavin J.; et al, Catalysis Science & Technology, 2018, 8(1), 328-334

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Lithium chloride Catalysts: Nickel(1+), chloro[N,N′-[6-(dimethylamino)-1,3,5-triazine-2,4-diyl-κN3]bis[P,P-b… Solvents: Tetrahydrofuran ;  rt; 6 h, 60 °C
Referenz
A triazine-based Ni(II) PNP pincer complex as catalyst for Kumada-Corriu and Negishi cross-coupling reactions
Mastalir, Mathias; et al, Monatshefte fuer Chemie, 2017, 148(1), 105-109

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  1,4-Benzenedicarboxaldehyde, polymer with 4,4′,4′′,4′′′-methanetetrayltetrakis[b… Solvents: Methanol ,  Water ;  20 min, 70 °C
Referenz
Heterogeneous Catalysis by Covalent Organic Frameworks (COF): Pd(OAc)2@COF-300 in Cross-Coupling Reactions
Goncalves, Raoni S. B.; et al, ChemCatChem, 2016, 8(4), 743-750

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis(7,10-dicyclohexyl-9-phenanthrenyl)-4,5-dihydro-, chlorid… Solvents: Tetrahydrofuran ;  24 h, 50 °C
Referenz
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand
Song, Chun; et al, Tetrahedron, 2005, 61(31), 7438-7446

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile ,  Water ;  1 - 2 h, 60 °C
Referenz
A mild robust generic protocol for the Suzuki reaction using an air stable catalyst
Moseley, Jonathan D.; et al, Tetrahedron, 2012, 68(30), 6010-6017

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Isopropanol ,  Toluene
Referenz
Polyurea-encapsulated palladium(II) acetate: a robust and recyclable catalyst for use in conventional and supercritical media
Ley, Steven V.; et al, Chemical Communications (Cambridge, 2002, (10), 1134-1135

Synthetic Routes 25

Reaktionsbedingungen
1.1 Catalysts: Bis(acetylacetonato)nickel ,  2-(Diphenylphosphino)-α-methylbenzenemethanol Solvents: Diethyl ether ;  9 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Methanol ;  0 °C
Referenz
Hydroxyphosphine Ligand for Nickel-Catalyzed Cross-Coupling through Nickel/Magnesium Bimetallic Cooperation
Yoshikai, Naohiko; et al, Journal of the American Chemical Society, 2009, 131(27), 9590-9599

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  1-(Dicyclohexylphosphino)-2-(2-methylphenyl)ferrocene Solvents: 1,4-Dioxane ;  24 h, 95 °C
Referenz
Ferrocenyl monophosphine ligands: Synthesis and applications in the Suzuki-Miyaura coupling of aryl chlorides
Baillie, Colin; et al, Journal of Organic Chemistry, 2004, 69(22), 7779-7782

Synthetic Routes 27

Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 2-Methoxyethanol ,  Water ;  6 h, reflux
Referenz
Palladium-catalyzed cross-coupling reaction of diarylboron compounds with aryl halides
Ito, Takatoshi; et al, Kagaku to Kogyo (Osaka, 2006, 80(9), 430-436

Synthetic Routes 28

Reaktionsbedingungen
1.1 Catalysts: Palladium, bis[μ-[benzenemethanolato(2-)-κC2,κO1:κO1]]bis(triphenylarsine)di- Solvents: Dimethylformamide
Referenz
Palladacycles as precatalysts in Heck and cross-coupling reactions
Munoz, M. Paz; et al, Advanced Synthesis & Catalysis, 2001, 343(4), 338-342

Synthetic Routes 29

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  1 h, 75 °C
Referenz
Palladium Supported on Silk Fibroin for Suzuki-Miyaura Cross-Coupling Reactions
Rizzo, Giorgio ; et al, European Journal of Organic Chemistry, 2020, 2020(45), 6992-6996

Synthetic Routes 30

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  60 min, 50 °C
Referenz
In situ grown palladium nanoparticles on polyester fabric as easy-separable and recyclable catalyst for Suzuki-Miyaura reaction
Xu, Tiefeng; et al, Catalysis Communications, 2021, 157,

Synthetic Routes 31

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  3-(1,1-Dimethylethyl)-1-[2-(diphenylphosphino)phenyl]-5-methyl-1H-pyrazole Solvents: Toluene ,  Tetrahydrofuran ;  rt; 10 h, 55 °C
1.2 Reagents: Water ;  rt
Referenz
Pyrazole-tethered phosphine ligands for Pd(0): useful catalysts for Stille, Kumada and Hiyama cross-coupling reactions
Pal, Anwesha; et al, Tetrahedron, 2010, 66(29), 5451-5458

Synthetic Routes 32

Reaktionsbedingungen
1.1 Catalysts: Bis(acetylacetonato)nickel ,  2-(Diphenylphosphino)-α-methylbenzenemethanol Solvents: Diethyl ether ;  9 h, rt; rt → 0 °C
1.2 Reagents: Methanol ;  0 °C
Referenz
Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation
Yoshikai, Naohiko; et al, Journal of the American Chemical Society, 2005, 127(51), 17978-17979

Synthetic Routes 33

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ;  15 h, 80 °C
Referenz
Homogeneous Palladium-Catalyzed Selective Reduction of 2,2'-Biphenols Using HCO2H as Hydrogen Source
Li, Ruoling; et al, Synthesis, 2021, 53(9), 1605-1618

Synthetic Routes 34

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Isopropanol ,  Dichloromethane ,  Water ;  10 min, 100 °C
Referenz
Microwave-enhanced cross-coupling reactions involving potassium organotrifluoroborates
Kabalka, George W.; et al, Tetrahedron Letters, 2005, 46(37), 6329-6331

Synthetic Routes 35

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 2723513-15-1 Solvents: Dimethylformamide ,  Water ;  20 h, 100 °C
Referenz
[6,5] CNN Palladium(II) Pincer Complexes Containing N-Substituted Monoanionic and Dianionic Guanidinate Ligands: Syntheses, Structural Aspects, and Their Utility in Suzuki-Miyaura Coupling Reactions
Sinha, Nitish Kumar; et al, Organometallics, 2021, 40(21), 3535-3549

Synthetic Routes 36

Reaktionsbedingungen
1.1 Catalysts: Palladium Solvents: Toluene ;  20 min, 140 °C
Referenz
Encapsulated palladium catalysts
Pears, David A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-5

Synthetic Routes 37

Reaktionsbedingungen
1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine ,  2751616-98-3 Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Tetradecane Solvents: Tetrahydrofuran ;  16 h, rt
Referenz
Halogen-Bridged Methylnaphthyl Palladium Dimers as Versatile Catalyst Precursors in Coupling Reactions
Sivendran, Nardana ; et al, Angewandte Chemie, 2021, 60(47), 25151-25160

Synthetic Routes 38

Reaktionsbedingungen
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Hexane ;  18 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Hexane ,  Water
Referenz
Alkali-metal-mediated manganation(II) of functionalized arenes and applications of ortho-manganated products in Pd-catalyzed cross-coupling reactions with iodobenzene
Blair, Victoria L.; et al, Chemistry - A European Journal, 2008, 14(1), 65-72

Synthetic Routes 39

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 2-Methoxyethanol ,  Water ;  6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Palladium-catalyzed cross-coupling reaction of potassium diaryldifluoroborates with aryl halides
Ito, Takatoshi; et al, Synlett, 2003, (10), 1435-1438

2-Methoxybiphenyl Raw materials

2-Methoxybiphenyl Preparation Products

2-Methoxybiphenyl Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:86-26-0)2-Methoxybiphenyl
A1207271
Reinheit:99%
Menge:100g
Preis ($):182.0